molecular formula C8H10ClN3O B14406647 3-(4-Chlorophenyl)-1,3-dimethyl-1-oxo-1lambda~5~-triaz-1-ene CAS No. 86796-95-4

3-(4-Chlorophenyl)-1,3-dimethyl-1-oxo-1lambda~5~-triaz-1-ene

Cat. No.: B14406647
CAS No.: 86796-95-4
M. Wt: 199.64 g/mol
InChI Key: AOWNRUPFOCKOEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Chlorophenyl)-1,3-dimethyl-1-oxo-1lambda~5~-triaz-1-ene is a chemical compound with a unique structure that includes a chlorinated phenyl ring and a triazene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)-1,3-dimethyl-1-oxo-1lambda~5~-triaz-1-ene typically involves the reaction of 4-chlorobenzaldehyde with trimethylsilyl ketene acetal in the presence of pyridine-N-oxide and lithium chloride in dimethylformamide (DMF) under a nitrogen atmosphere . This reaction yields the desired compound with a good yield.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic route mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)-1,3-dimethyl-1-oxo-1lambda~5~-triaz-1-ene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a corresponding carboxylic acid, while reduction may produce an alcohol derivative.

Scientific Research Applications

3-(4-Chlorophenyl)-1,3-dimethyl-1-oxo-1lambda~5~-triaz-1-ene has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)-1,3-dimethyl-1-oxo-1lambda~5~-triaz-1-ene involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects through the modulation of oxidative stress and inflammatory pathways . Additionally, its structure allows it to interact with specific enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Chlorophenyl)-1,3-dimethyl-1-oxo-1lambda~5~-triaz-1-ene is unique due to its triazene moiety, which imparts specific chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Properties

CAS No.

86796-95-4

Molecular Formula

C8H10ClN3O

Molecular Weight

199.64 g/mol

IUPAC Name

[(4-chlorophenyl)-methylhydrazinylidene]-methyl-oxidoazanium

InChI

InChI=1S/C8H10ClN3O/c1-11(10-12(2)13)8-5-3-7(9)4-6-8/h3-6H,1-2H3

InChI Key

AOWNRUPFOCKOEL-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=C(C=C1)Cl)N=[N+](C)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.